5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
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Description
5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H19ClN2O5S and its molecular weight is 422.88. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Docking Studies
The relevance of similar structural derivatives of 5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole in scientific research is highlighted through docking studies and crystal structure analysis. Tetrazole derivatives, sharing structural similarities, have been analyzed for their COX-2 inhibition potential, showcasing the methodology for studying the interaction of such compounds within biological systems (Al-Hourani et al., 2015). These studies provide a foundational approach to understanding how derivatives of oxadiazole could be utilized in targeted drug design.
Pharmacological Evaluation
Another significant application is found in the synthesis and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, including oxadiazole derivatives. These compounds have been evaluated as potent and selective 5-HT(1B/1D) antagonists, indicating their potential use in neurological disorder treatments (Liao et al., 2000). The methodology for creating and assessing these derivatives underscores the broader utility of oxadiazole compounds in developing new therapeutic agents.
Corrosion Inhibition
In the field of materials science, oxadiazole derivatives have been shown to perform excellently as corrosion inhibitors for mild steel in acidic media. The thermodynamic properties of these compounds, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, reveal their efficiency and mechanism of action, providing insights into their protective capabilities against corrosion (Bouklah et al., 2006). This application is crucial for extending the lifespan and maintaining the integrity of metal structures in corrosive environments.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of benzene sulfonamide pyrazole oxadiazole derivatives highlight another critical area of research. These compounds have been synthesized and evaluated for their activity against various bacterial strains and Mycobacterium tuberculosis, offering potential avenues for treating infections and tuberculosis (Shingare et al., 2022). The exploration of such compounds underscores the ongoing search for more effective and selective antimicrobial agents.
properties
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-12(2)26-15-7-4-13(5-8-15)19-21-18(27-22-19)11-28(23,24)17-10-14(20)6-9-16(17)25-3/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPCJWKTYHDINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole |
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